

# A Researcher's Guide to Commercial D-(-)-3-Phosphoglyceric Acid Disodium Salt

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## Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

Cat. No.: *B10769853*

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For researchers in metabolic studies, enzymology, and drug development, the quality and purity of reagents are paramount. **D-(-)-3-Phosphoglyceric acid disodium** salt, a key intermediate in glycolysis and a precursor in various biosynthetic pathways, is a critical component in many experimental setups. This guide provides a comparative overview of commercially available **D-(-)-3-Phosphoglyceric acid disodium** salt from various suppliers, along with standardized experimental protocols for independent quality assessment.

## Commercial Supplier Comparison

Sourcing high-purity **D-(-)-3-Phosphoglyceric acid disodium** salt is crucial for reliable and reproducible experimental results. Below is a summary of specifications from prominent suppliers based on publicly available data. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

Supplier	Catalog Number	Stated Purity	Method of Analysis	Molecular Formula	CAS Number
Sigma-Aldrich	P8877	≥93% (dry basis)	Enzymatic	C <sub>3</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>7</sub> P	80731-10-8
Santa Cruz Biotechnology	sc-214793	≥93%	Not Specified	C <sub>3</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>7</sub> P	80731-10-8
Achemtek	MSK171497 Na <sub>2</sub>	98+%	Not Specified	C <sub>3</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>7</sub> P	80731-10-8
MedChemExpress	HY-141412	≥98.0%	Not Specified	C <sub>3</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>7</sub> P	80731-10-8

Note: The purity values are as stated by the suppliers and may be determined by different methodologies. For rigorous comparison, it is recommended to perform in-house analysis using standardized protocols.

## Experimental Protocols for Quality Assessment

To facilitate the independent verification of purity and performance of **D-(-)-3-Phosphoglyceric acid disodium** salt from different commercial sources, the following detailed experimental protocols are provided.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of D-(-)-3-Phosphoglyceric acid and potential impurities. An Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric compound.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Evaporative Light Scattering Detector (ELSD)

- Mixed-mode stationary phase column (e.g., Newcrom B)

#### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS reagent grade)
- **D-(-)-3-Phosphoglyceric acid disodium** salt standard of known purity
- Commercial samples of **D-(-)-3-Phosphoglyceric acid disodium** salt

#### Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the specific column and system, but a starting point could be 50:50 (v/v).
- **Standard Solution Preparation:** Accurately weigh and dissolve the **D-(-)-3-Phosphoglyceric acid disodium** salt standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to generate a calibration curve.
- **Sample Preparation:** Prepare solutions of the commercial samples at the same concentration as the standard stock solution in the mobile phase.
- **HPLC-ELSD Analysis:**
  - Set the column temperature to 30°C.
  - Set the ELSD drift tube temperature and nebulizer gas pressure according to the manufacturer's recommendations.
  - Inject the standards and samples.
  - Run an isocratic elution with the prepared mobile phase.

- Data Analysis:
  - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  - Determine the concentration of D-(-)-3-Phosphoglyceric acid in the commercial samples using the calibration curve.
  - Calculate the purity of each sample by comparing the peak area of D-(-)-3-Phosphoglyceric acid to the total peak area of all components in the chromatogram.

## Enzymatic Assay for Functional Purity

This assay determines the amount of biologically active D-(-)-3-Phosphoglyceric acid by coupling its conversion to 1,3-bisphosphoglycerate with the oxidation of NADH, which can be monitored spectrophotometrically.<sup>[1]</sup>

Principle:  $3\text{-Phosphoglycerate} + \text{ATP} \xrightarrow{\text{Phosphoglycerate Kinase (PGK)}} 1,3\text{-Bisphosphoglycerate} + \text{ADP}$   
 $1,3\text{-Bisphosphoglycerate} + \text{NADH} + \text{H}^+ \xrightarrow{\text{Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)}} \text{Glyceraldehyde-3-Phosphate} + \text{NAD}^+ + \text{Pi}$

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the amount of 3-Phosphoglycerate in the sample.

Reagents:

- Triethanolamine buffer (0.1 M, pH 7.6)
- ATP solution (10 mM)
- NADH solution (5 mM)
- $\text{MgCl}_2$  solution (100 mM)
- EDTA solution (10 mM)
- Phosphoglycerate Kinase (PGK) enzyme solution

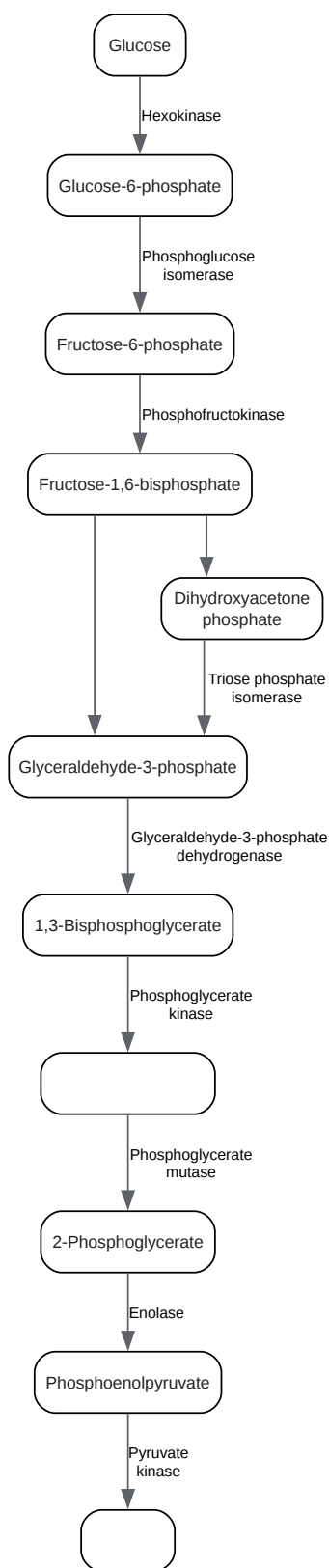
- Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) enzyme solution
- **D-(-)-3-Phosphoglyceric acid disodium** salt standard and commercial samples

Procedure:

- Reaction Mixture Preparation: In a cuvette, combine the triethanolamine buffer, ATP, NADH,  $\text{MgCl}_2$ , and EDTA solutions.
- Sample Addition: Add a known volume of the **D-(-)-3-Phosphoglyceric acid disodium** salt standard or sample solution to the reaction mixture.
- Enzyme Initiation: Start the reaction by adding the PGK and GAPDH enzymes.
- Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis:
  - Calculate the rate of NADH oxidation ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the absorbance curve.
  - Compare the rates obtained for the commercial samples to the rate obtained for the standard of known concentration to determine the concentration of active D-(-)-3-Phosphoglyceric acid.

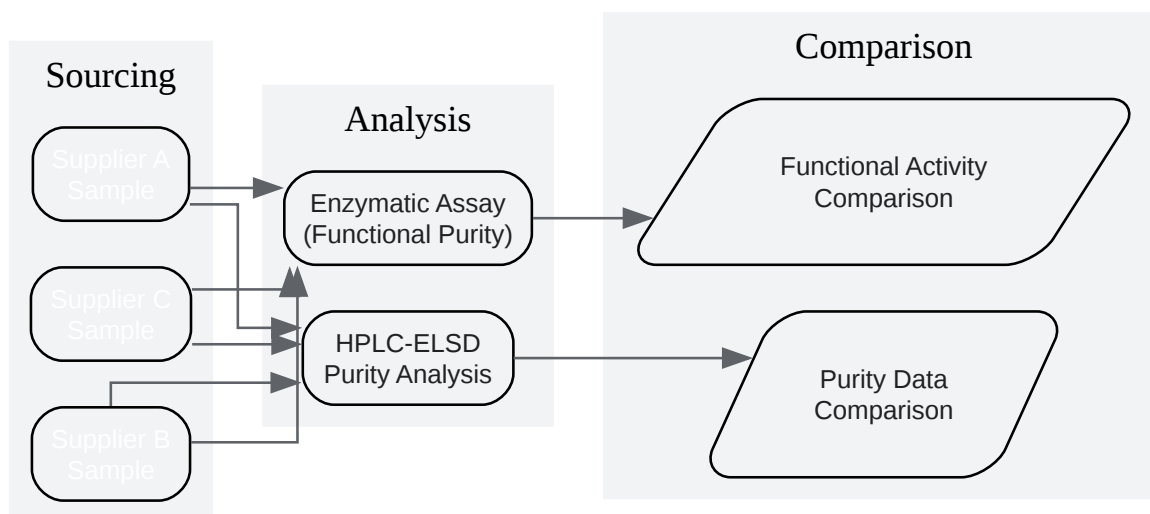
## Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical relevance and the analytical process, the following diagrams have been generated.



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Caption: The Glycolysis Pathway Highlighting 3-Phosphoglycerate.



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Caption: Workflow for Comparing Commercial D-(-)-3-Phosphoglyceric Acid.

By utilizing the information and protocols in this guide, researchers, scientists, and drug development professionals can make more informed decisions when selecting a commercial source of **D-(-)-3-Phosphoglyceric acid disodium** salt and ensure the quality and reliability of their experimental outcomes.

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## References

- 1. blackwellpublishing.com [blackwellpublishing.com]
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